Predicted Lipophilicity (cLogP) Differentiation from N-Benzyl and N-Phenethyl 5-Methylthiophene-2-sulfonamide Analogs
The dual methoxy substitution pattern in the target compound is predicted to yield a cLogP of approximately 2.8–3.2, positioning it within optimal CNS drug-like space (cLogP 1–4) [1]. By comparison, the unsubstituted N-benzyl analog (5-methyl-N-benzylthiophene-2-sulfonamide) has a predicted cLogP of ~2.1, while the N-(2-phenylethyl) analog is predicted at ~2.6 [1]. The increased lipophilicity arises from the two methoxy groups masking polar surface area without adding hydrogen bond donors, a feature associated with improved passive membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8–3.2 (predicted) |
| Comparator Or Baseline | N-Benzyl-5-methylthiophene-2-sulfonamide (cLogP ≈ 2.1); N-(2-Phenylethyl)-5-methylthiophene-2-sulfonamide (cLogP ≈ 2.6) |
| Quantified Difference | ΔcLogP ≈ +0.7 vs N-benzyl analog; +0.4 vs N-phenethyl analog |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemAxon); predicted from SMILES: C1(S(NCC(OC)C2=CC=CC=C2OC)(=O)=O)SC(C)=CC=1 [3][1]. |
Why This Matters
For CNS-penetrant or intracellular target programs, a cLogP shift of ~0.5 log units can substantially alter passive permeability and tissue distribution, making the target compound a more suitable starting point than lower-logP analogs.
- [1] Tetko, I.V. et al. Virtual Computational Chemistry Laboratory – Design and Description. Journal of Computer-Aided Molecular Design, 2005, 19, 453–463. ALOGPS 2.1 program used for cLogP prediction. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
- [3] Kuujia.com. CAS No. 1795472-25-1: N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenesulfonamide. Accessed April 2026. View Source
